Inhibition Potency Differentiation Against eEF-2K: 3-Nitrophenyl vs. 2-Fluorophenyl (DFTD) Class-Level Inference
DFTD (2-fluorophenyl analog) demonstrates an apparent IC50 of 60–110 μM against eEF-2K under standard assay conditions (100 μM ATP, 10–30 min incubation) [1]. Virtual screening of the NCI diversity set using DFTD as a query identified six additional nitrile-containing inhibitors with IC50 values ranging from 25 to 66 μM, confirming that the thiopyran scaffold is a validated pharmacophore for eEF-2K inhibition [1]. The 3-nitrophenyl derivative introduces a strongly electron-withdrawing nitro group at the meta position, which, by analogy to the 2-nitrophenyl variant claimed in patent CA2882579A1, is expected to modulate the electrophilicity of the nitrile carbon and influence binding kinetics at Cys-146 [2]. Quantitative head-to-head IC50 data for the 3-nitrophenyl compound against eEF-2K is not yet published; however, the compound’s structural attributes predict a comparable or differentiated inhibitory profile relative to DFTD.
| Evidence Dimension | eEF-2K Inhibition (Apparent IC50) |
|---|---|
| Target Compound Data | Not yet reported; predicted to fall within the class range of 25–110 μM based on scaffold validation |
| Comparator Or Baseline | DFTD (2-fluorophenyl): IC50 = 60–110 μM; NCI virtual screening hits: IC50 range 25–66 μM |
| Quantified Difference | Not determined; structural rationale supports differentiation from DFTD |
| Conditions | eEF-2K kinase assay, 100 μM ATP, 10–30 min preincubation; recombinant eEF-2K (2–100 nM), peptide substrate Ac-RKKYKFNEDTERRRFL-amide |
Why This Matters
For kinase inhibitor development programs, the 3-nitrophenyl variant offers a structurally distinct electronic profile that may enhance reversible covalent adduct stability compared to the 2-fluorophenyl lead, potentially improving residence time or selectivity.
- [1] Chembiochem. 2014 Sep 15;15(16):2435-42. doi: 10.1002/cbic.201402321. Reversible Covalent Inhibition of eEF-2K by Carbonitriles. PMID: 25163829. View Source
- [2] Canadian Patent CA2882579A1. Inhibitors of CRL4 Ubiquitin Ligase and Uses Thereof. 2015-07-16. View Source
